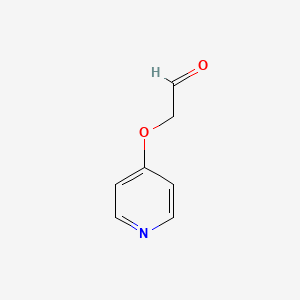
2-Pyridin-4-yloxyacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridin-4-yloxyacetaldehyde is an organic compound with the molecular formula C7H7NO2 It is characterized by the presence of a pyridine ring attached to an acetaldehyde group through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Pyridin-4-yloxyacetaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypyridine with acetaldehyde under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Pyridin-4-yloxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of (4-pyridinyloxy)acetic acid.
Reduction: Formation of (4-pyridinyloxy)ethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Pyridin-4-yloxyacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pyridin-4-yloxyacetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Pyridine-2-carboxaldehyde: Similar structure but with the aldehyde group directly attached to the pyridine ring.
4-Hydroxypyridine: Lacks the acetaldehyde group but shares the pyridine ring structure.
2-(4-Pyridinyloxy)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness: 2-Pyridin-4-yloxyacetaldehyde is unique due to the presence of both a pyridine ring and an aldehyde group, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
163348-44-5 |
|---|---|
Fórmula molecular |
C7H7NO2 |
Peso molecular |
137.138 |
Nombre IUPAC |
2-pyridin-4-yloxyacetaldehyde |
InChI |
InChI=1S/C7H7NO2/c9-5-6-10-7-1-3-8-4-2-7/h1-5H,6H2 |
Clave InChI |
RLVRTSLXNUFGAM-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1OCC=O |
Sinónimos |
Acetaldehyde, (4-pyridinyloxy)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















